1-Benzhydryl-3-(3-fluorophenoxy)azetidine
Overview
Description
1-Benzhydryl-3-(3-fluorophenoxy)azetidine is a synthetic organic compound with the molecular formula C22H20FNO and a molecular weight of 333.40 g/mol This compound is characterized by the presence of a benzhydryl group, a fluorophenoxy group, and an azetidine ring
Preparation Methods
The synthesis of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine involves several steps, typically starting with the preparation of the azetidine ring followed by the introduction of the benzhydryl and fluorophenoxy groups. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzhydryl Group: This step involves the reaction of the azetidine intermediate with benzhydryl chloride in the presence of a base.
Attachment of the Fluorophenoxy Group: The final step involves the reaction of the intermediate with 3-fluorophenol under suitable conditions to yield the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Benzhydryl-3-(3-fluorophenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-3-(3-fluorophenoxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-Benzhydryl-3-(3-fluorophenoxy)azetidine can be compared with other similar compounds, such as:
1-Benzhydryl-3-(2-fluorophenoxy)azetidine: This compound has a similar structure but with the fluorine atom at a different position on the phenoxy ring.
1-Benzhydryl-3-(4-methoxyphenoxy)azetidine: This compound has a methoxy group instead of a fluorine atom on the phenoxy ring.
1-((4-Fluorophenyl)sulfonyl)azetidine: This compound has a sulfonyl group attached to the azetidine ring instead of the benzhydryl group.
Properties
IUPAC Name |
1-benzhydryl-3-(3-fluorophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,21-22H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHELLAOXDCZWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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